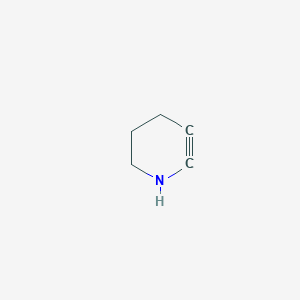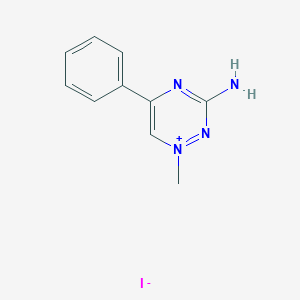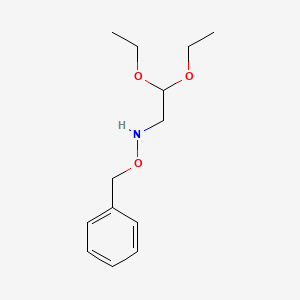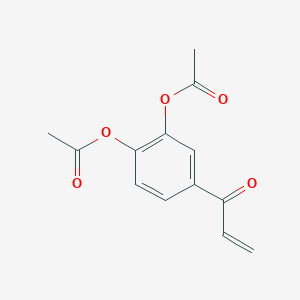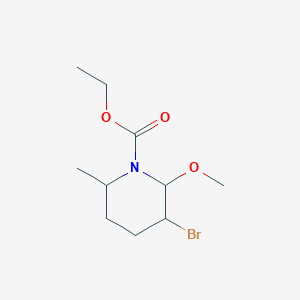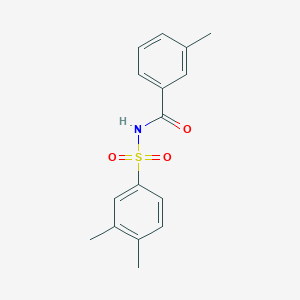
(Methanetellurinyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Methanetellurinyl)methane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a methane molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Methanetellurinyl)methane typically involves the reaction of tellurium tetrachloride with a suitable methane derivative under controlled conditions. One common method is the reaction of tellurium tetrachloride with methyl lithium, which results in the formation of this compound along with lithium chloride as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process generally includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: (Methanetellurinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The tellurium atom in this compound can be substituted with other atoms or groups, leading to the formation of new organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
科学研究应用
(Methanetellurinyl)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: this compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
作用机制
The mechanism of action of (Methanetellurinyl)methane involves its interaction with molecular targets through the tellurium atom. The compound can form bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the tellurium atom plays a crucial role in mediating these interactions.
相似化合物的比较
Dimethyltelluride: Another organotellurium compound with two methyl groups bonded to tellurium.
Tellurium Tetrachloride: A precursor used in the synthesis of various organotellurium compounds.
Tellurium Dioxide: An oxidation product of (Methanetellurinyl)methane.
Uniqueness: this compound is unique due to its specific structure and reactivity. Unlike dimethyltelluride, which has two methyl groups, this compound has only one, leading to different chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
114439-85-9 |
|---|---|
分子式 |
C2H6OTe |
分子量 |
173.7 g/mol |
IUPAC 名称 |
methyltellurinylmethane |
InChI |
InChI=1S/C2H6OTe/c1-4(2)3/h1-2H3 |
InChI 键 |
LYLSNRNGMCYFSX-UHFFFAOYSA-N |
规范 SMILES |
C[Te](=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)
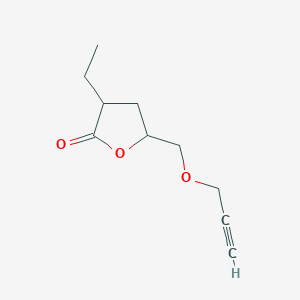
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
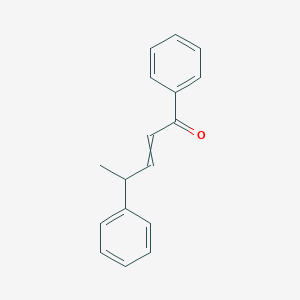
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
